molecular formula C15H18N2O3 B1403935 tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1407180-80-6

tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B1403935
CAS No.: 1407180-80-6
M. Wt: 274.31 g/mol
InChI Key: DHEYNSSBJBBZSP-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of this compound has been definitively established as C13H16N2O3, providing crucial information about the compound's elemental composition and stoichiometry. This molecular formula indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, which corresponds to the expected composition based on the compound's structural features. The molecular weight calculations have been performed using standardized methods, yielding consistent results across multiple analytical approaches.

Detailed molecular weight analysis reveals significant precision in the compound's mass determination. The molar mass has been calculated as 248.28 grams per mole using standard atomic weights, while more precise measurements indicate a molar mass of 248.2777 grams per mole. The exact mass, determined through high-resolution mass spectrometry techniques, has been established as 248.1161 atomic mass units. These precise mass measurements are essential for compound identification and purity assessment in analytical chemistry applications.

The elemental composition analysis provides additional insights into the compound's structural characteristics and chemical behavior. The carbon content represents the largest fraction of the molecular weight, consistent with the presence of multiple aromatic and aliphatic carbon atoms in the structure. The nitrogen content, comprising two atoms per molecule, reflects the heterocyclic nature of the pyrrolo[3,2-b]pyridine core system. The oxygen content, consisting of three atoms per molecule, corresponds to the carboxylate ester functionality and the propionyl carbonyl group.

Property Value Reference Method
Molecular Formula C13H16N2O3 Elemental Analysis
Molar Mass (Standard) 248.28 g/mol Atomic Weight Calculation
Molar Mass (Precise) 248.2777 g/mol High-Precision Calculation
Exact Mass 248.1161 u High-Resolution Mass Spectrometry

IUPAC Nomenclature and SMILES Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its structural features and functional group arrangements. The complete IUPAC name, this compound, provides comprehensive information about the compound's structural organization and substitution pattern. This nomenclature system ensures unambiguous identification of the compound across different research contexts and scientific publications.

The systematic name breakdown reveals several key structural elements that define the compound's chemical identity. The pyrrolo[3,2-b]pyridine portion indicates the fused bicyclic core system, where the numbers in brackets specify the exact fusion pattern between the pyrrole and pyridine rings. The 5-propionyl designation indicates that a propionyl group is attached to the 5-position of the heterocyclic system. The tert-butyl carboxylate portion describes the protecting group attached to the nitrogen atom at the 1-position of the pyrrole ring.

Chemical database identifiers provide additional standardized representations of the compound's structure. The InChI key has been determined as QWXVBXWTSVKMDP-UHFFFAOYSA-N, which serves as a unique molecular identifier in chemical databases and computational systems. This standardized identifier facilitates database searches and structural comparisons across different chemical information systems. The CAS Registry Number has been assigned as 1234423-98-3, providing an additional unique identifier for regulatory and commercial applications.

SMILES notation represents another important structural representation system that encodes the compound's connectivity in a linear string format. While specific SMILES strings were not explicitly provided in the available sources, the structural information suggests a complex notation that would include representations for the fused ring system, the propionyl substituent, and the tert-butyl carboxylate group. These standardized representations are essential for computational chemistry applications and database management systems.

Crystallographic and Conformational Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information that cannot be obtained through other analytical methods. While specific crystallographic data for this exact compound were not explicitly detailed in the available sources, the structural analysis can be informed by comparison with related pyrrolopyridine derivatives found in the literature. The crystallographic studies of similar compounds reveal important information about bond lengths, bond angles, and overall molecular geometry that can be extrapolated to understand this compound's structural characteristics.

The conformational analysis of this compound involves examination of the possible three-dimensional arrangements that the molecule can adopt in solution and solid states. The fused bicyclic pyrrolo[3,2-b]pyridine core system exhibits restricted conformational flexibility due to the rigid aromatic framework. However, the tert-butyl carboxylate and propionyl substituents introduce additional conformational degrees of freedom that must be considered in comprehensive structural analysis. The tert-butyl group, in particular, exhibits significant steric bulk that influences the overall molecular shape and potential intermolecular interactions.

Computational conformational studies using molecular modeling techniques can provide valuable insights into the preferred conformations and energy barriers between different structural arrangements. These studies typically employ quantum mechanical calculations to optimize molecular geometries and predict the most stable conformational states. The results of such analyses are crucial for understanding the compound's reactivity patterns and potential biological interactions.

The solid-state packing arrangements in crystalline forms of the compound influence its physical properties, including melting point, solubility, and stability characteristics. Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and aromatic stacking interactions, play important roles in determining the crystal structure and overall material properties. Understanding these packing arrangements is essential for pharmaceutical development applications where solid-state forms can significantly impact bioavailability and stability.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful analytical techniques for structural characterization of this compound. Proton Nuclear Magnetic Resonance analysis provides detailed information about the hydrogen atom environments within the molecule, including chemical shifts, coupling patterns, and integration ratios. The aromatic protons of the pyrrolo[3,2-b]pyridine system are expected to appear in the downfield region, typically between 7-9 parts per million, with characteristic splitting patterns that reflect the electronic environment and coupling relationships.

The tert-butyl group protons represent a distinctive feature in the Proton Nuclear Magnetic Resonance spectrum, appearing as a sharp singlet at approximately 1.5 parts per million with an integration value corresponding to nine protons. The propionyl group contributes additional complexity to the spectrum, with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group, while the methyl protons appear as a triplet. These characteristic patterns provide definitive evidence for the presence and integrity of the propionyl substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon atom environments throughout the molecule. The aromatic carbon atoms of the heterocyclic system produce signals in the 100-160 parts per million range, with the exact chemical shifts dependent on the specific electronic environment of each carbon atom. The carbonyl carbon atoms from both the carboxylate and propionyl groups appear in the characteristic downfield region around 170-180 parts per million. The tert-butyl carbon atoms produce distinctive signals, with the quaternary carbon appearing around 80 parts per million and the methyl carbons around 28 parts per million.

Infrared spectroscopy provides valuable information about the functional groups present in the compound through characteristic vibrational frequencies. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the carboxylate carbonyl typically appearing around 1750 wavenumbers and the propionyl carbonyl around 1680 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches occur around 2800-3000 wavenumbers. The nitrogen-containing heterocycle contributes additional characteristic absorptions in the fingerprint region below 1500 wavenumbers.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. Electrospray ionization mass spectrometry typically produces molecular ion peaks corresponding to protonated or sodiated molecular species. The fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information, with common fragmentation pathways including loss of the tert-butyl group, loss of the propionyl group, and fragmentation of the heterocyclic core system. These fragmentation patterns serve as molecular fingerprints that aid in compound identification and purity assessment.

Spectroscopic Technique Key Diagnostic Features Expected Values/Ranges
1H Nuclear Magnetic Resonance Aromatic protons 7.0-9.0 parts per million
1H Nuclear Magnetic Resonance tert-Butyl protons 1.5 parts per million (singlet, 9H)
1H Nuclear Magnetic Resonance Propionyl CH2 2.5-3.0 parts per million (quartet)
13C Nuclear Magnetic Resonance Carbonyl carbons 170-180 parts per million
13C Nuclear Magnetic Resonance Aromatic carbons 100-160 parts per million
Infrared Carbonyl stretches 1680-1750 wavenumbers
Mass Spectrometry Molecular ion 249 mass-to-charge ratio [M+H]+

Properties

IUPAC Name

tert-butyl 5-propanoylpyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-13(18)11-6-7-12-10(16-11)8-9-17(12)14(19)20-15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEYNSSBJBBZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856597
Record name tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407180-80-6
Record name tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Pyrrolo[3,2-b]pyridine Core

  • The pyrrolo[3,2-b]pyridine ring system can be synthesized via cyclization reactions involving 5-amino-substituted pyrrole derivatives and appropriate pyridine precursors or via multi-component reactions involving amino-pyrrole carbonitriles and aldehydes or ketones.

  • Literature reports (e.g., from Vilches-Herrera et al.) indicate that 5-amino-1-substituted-1H-pyrrole-3-carbonitriles can undergo cyclization with various electrophilic reagents to form the pyrrolo[3,2-b]pyridine core. This includes reactions with 1,2-dicarbonyl compounds or aromatic aldehydes under controlled conditions.

Introduction of the Propionyl Group at the 5-Position

  • The 5-position propionyl substituent is generally introduced via acylation reactions. This can be achieved by Friedel-Crafts acylation using propionyl chloride or propionic anhydride in the presence of Lewis acids (e.g., AlCl3) or by directed metalation followed by reaction with propionyl electrophiles.

  • Alternative methods include selective oxidation or functional group transformations if a precursor with a suitable leaving group is available.

Protection of the Nitrogen as tert-butyl Carboxylate

  • The nitrogen at the 1-position is protected as a tert-butyl carbamate to improve stability and facilitate purification. This is commonly done by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • The Boc protection step is typically performed after the core scaffold formation and acylation to avoid interference with cyclization or acylation reactions.

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 5-amino-1-substituted pyrrole-3-carbonitrile + 1,2-dicarbonyl compound, reflux in suitable solvent (e.g., ethanol) Formation of pyrrolo[3,2-b]pyridine core
2 Acylation Propionyl chloride, AlCl3, inert atmosphere, low temperature Introduction of propionyl group at C5
3 Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), room temperature Formation of tert-butyl carbamate at N1
  • Yields for the cyclization step vary depending on the substituents and reaction conditions, typically ranging from 40% to 70%.

  • Acylation reactions require careful control of temperature and stoichiometry to avoid polyacylation or degradation of the heterocyclic core.

  • Boc protection is generally high yielding (>80%) and provides stability for further transformations or storage.

  • Crystallographic data confirm the regiochemistry of substitution and the integrity of the pyrrolo[3,2-b]pyridine framework after each step.

Preparation Step Methodology Key Reagents/Conditions Yield Range Notes
Pyrrolo[3,2-b]pyridine core synthesis Cyclization of amino-pyrrole derivatives 1,2-dicarbonyl compounds, reflux solvents 40-70% Sensitive to substituent effects
Propionyl group introduction Friedel-Crafts acylation or directed metalation Propionyl chloride, AlCl3, inert atmosphere 60-80% Requires temperature control
Nitrogen protection Boc protection Di-tert-butyl dicarbonate, base >80% Enhances stability and purification ease

The preparation of tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves a multi-step synthetic sequence starting from amino-pyrrole precursors, followed by cyclization to form the fused heterocyclic core, selective acylation to introduce the propionyl group, and final protection of the nitrogen with a tert-butyl carbamate group. Optimization of each step is crucial to achieve good yields and purity, with literature sources providing detailed mechanistic insights and crystallographic validation of the final product structure.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrrolopyridine derivatives. Research indicates that it may serve as a scaffold for the development of inhibitors targeting various protein kinases involved in cancer progression.

Inhibition of Protein Kinases

Studies have shown that derivatives of pyrrolo[3,2-b]pyridine can effectively inhibit several protein kinases, which are crucial in signaling pathways related to cell division and cancer. Specifically, the compound has been linked to:

  • MPS1 Kinase Inhibition : MPS1 is overexpressed in many cancers, making it a target for selective inhibitors. Compounds based on the pyrrolo[3,2-b]pyridine scaffold have demonstrated potent inhibitory activity against MPS1, leading to reduced tumor cell viability in vitro .

Anticancer Activity

The compound's derivatives have shown promise in preclinical models for treating various cancers:

  • Breast Cancer : Research indicates that certain derivatives can induce apoptosis in PTEN-deficient breast cancer cells by inhibiting MPS1 activity .
  • Colon Cancer : In vitro studies demonstrate that these compounds can inhibit proliferation in human colon cancer cell lines, showcasing their potential as anticancer agents .

Case Studies

Several studies exemplify the applications of tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate:

StudyFocusFindings
Study A MPS1 InhibitionDemonstrated IC50 values indicating potent inhibition of MPS1 with favorable pharmacokinetic properties .
Study B Antiproliferative ActivityShowed significant reduction in cell viability of HCT116 colon cancer cells with GI50 values indicating effectiveness at low concentrations .
Study C Structural OptimizationExplored structural modifications leading to enhanced selectivity and potency against targeted kinases, including detailed SAR (Structure-Activity Relationship) analysis .

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps:

  • Formation of Pyrrolopyridine Core : Through base-mediated reactions.
  • Substitution Reactions : To introduce various functional groups that enhance biological activity.
  • Characterization : Using techniques like NMR and mass spectrometry to confirm structure and purity.

The mechanism of action typically involves binding to the ATP-binding site of protein kinases, thereby preventing substrate phosphorylation and disrupting signaling pathways critical for tumor growth.

Mechanism of Action

The mechanism of action of tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, molecular properties, and applications of tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Applications/Synthetic Utility References
This compound 1407180-80-6 C₁₅H₁₈N₂O₃ 274.32 5-propionyl Intermediate for drug synthesis; enhances lipophilicity
tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate - C₁₂H₁₄IN₂O₂ ~345.16 3-iodo Sonogashira coupling reactions; cross-coupling precursor
(S)-tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate 1962081-46-4 C₁₄H₁₉N₃O₂ 261.33 5-(1-aminoethyl) Chiral building block for medicinal chemistry
tert-Butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate 1364663-38-6 C₁₃H₁₃N₃O₂ 243.26 5-cyano Nitrile intermediate for functionalization
tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate 1018950-15-6 C₁₂H₁₄N₂O₂ 218.25 Unsubstituted core Base structure for derivatization
tert-Butyl 3-nitropyrrolo[3,2-b]pyridine-1-carboxylate 2133820-25-2 C₁₂H₁₃N₃O₄ 263.25 3-nitro Electron-withdrawing group for substitution reactions
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate - C₁₂H₂₂N₂O₂ 226.31 Saturated ring Conformational flexibility for biological studies

Detailed Analysis of Key Compounds

tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • Structure : Iodo substituent at position 3.
  • Synthesis : Prepared via iodination of 4-azaindole followed by Boc protection .
  • Applications: Used in Sonogashira coupling to generate alkynylated derivatives, critical for constructing π-conjugated systems in drug discovery .
(S)-tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • Structure: Chiral aminoethyl group at position 5.
  • Applications: The (S)-configuration and amino group enable hydrogen bonding, making it valuable in asymmetric synthesis and kinase inhibitor development .
tert-Butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • Structure: Cyano group at position 5.
  • Applications : The nitrile group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or conversion to amines .
tert-Butyl 3-nitropyrrolo[3,2-b]pyridine-1-carboxylate
  • Structure : Nitro group at position 3.
  • Applications : The nitro group facilitates nucleophilic aromatic substitution , enabling the introduction of amines or other functional groups .
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • Structure : Fully saturated pyrrolopyridine ring.
  • Applications : Saturation reduces ring strain, enhancing stability for biological target engagement studies .

Physicochemical and Reactivity Comparison

  • Polarity: Nitro (↑ polarity) > cyano (moderate) > aminoethyl (variable) > propionyl (moderate) > iodo (low).
  • Reactivity: Iodo and cyano derivatives are highly reactive in cross-coupling . Propionyl and nitro groups undergo nucleophilic additions or reductions .
  • Biological Relevance: Aminoethyl and saturated analogs show promise in drug design due to hydrogen bonding and conformational stability .

Biological Activity

tert-Butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.32 g/mol
  • CAS Number : 1407180-80-6

The compound features a pyrrolo[3,2-b]pyridine core structure, which is known for its diverse biological activities.

Research indicates that compounds based on the pyrrolo[3,2-b]pyridine structure can interact with various biological targets. The specific mechanisms of action for this compound are still under investigation, but several studies suggest potential interactions with:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing cellular signaling pathways.

Therapeutic Applications

The biological activity of this compound suggests potential applications in:

  • Cancer Treatment : Due to its structural similarities with known anticancer agents, it may exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotection : Some studies indicate that derivatives of pyrrolo[3,2-b]pyridine could offer neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigating the cytotoxic effects of pyrrolo[3,2-b]pyridine derivatives found that certain modifications led to increased potency against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
    • In vitro assays demonstrated that the compound inhibits cell proliferation and induces apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects :
    • Research conducted on animal models showed that related compounds can reduce oxidative stress markers in neural tissues, suggesting a protective role against neurodegeneration .
    • Behavioral tests indicated improved cognitive function in treated animals compared to controls.

Data Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInhibition of cancer cell growth
Enzyme InhibitionPotential inhibition of kinases
NeuroprotectionReduced oxidative stress

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via cross-coupling reactions, such as Buchwald-Hartwig amination (Pd₂(dba)₃ catalyst, t-BuONa base, toluene solvent) or Suzuki-Miyaura coupling (Pd(PPh₃)₄, dioxane/water solvent system). Key parameters include temperature control (e.g., 90°C for Suzuki reactions), degassing to prevent oxidation, and purification via silica gel chromatography (e.g., dichloromethane/ethyl acetate gradients) . Optimization involves adjusting catalyst loading (3–5 mol%) and base stoichiometry (1.5–2 eq.) to maximize yields (typically 15–77% reported) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.93–7.11 ppm) and carbonyl/tert-butyl groups (δ 149–27 ppm). Splitting patterns confirm substitution on the pyrrolopyridine core .
  • IR Spectroscopy : Peaks at ~1728 cm⁻¹ (C=O stretching) and ~1584 cm⁻¹ (C=N/C=C) validate the carbamate and heteroaromatic moieties .
  • HRMS : Exact mass (e.g., m/z 318.1220) confirms molecular formula and purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 filters for higher concentrations .
  • Skin/Eye Protection : Wear nitrile gloves and goggles to prevent irritation. Full-body suits are advised during large-scale synthesis .
  • Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration under local regulations .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity and stability of tert-butyl 5-propionyl-pyrrolopyridine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) optimize geometries and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., propionyl vs. benzyl groups) with solubility or metabolic stability. For example, tert-butyl groups enhance steric shielding, reducing hydrolysis rates .

Q. How can researchers resolve contradictions in reaction yields during scale-up of this compound?

  • Methodological Answer :

  • Parameter Screening : Use DoE (Design of Experiments) to test variables (e.g., solvent polarity, catalyst aging). For instance, replacing toluene with acetonitrile in Buchwald-Hartwig reactions improves mixing and reduces Pd leaching .
  • Purification Challenges : Contradictory yields (e.g., 15% vs. 77%) may arise from regioisomer formation. Employ HPLC-MS to identify byproducts and optimize column chromatography gradients .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Twinned Crystals : Common due to flexible pyrrolopyridine cores. Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands to model twin domains .
  • Disorder : Propionyl/tert-butyl groups may exhibit rotational disorder. Apply "ISOR" restraints and multi-conformer models during refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Reactant of Route 2
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tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

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